

A Technical Guide to the Theoretical Properties of 4-Bromo-3-methylaniline

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Bromo-3-methylaniline

Cat. No.: B1294692

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Abstract: This document provides a comprehensive technical overview of the theoretical and experimental properties of **4-Bromo-3-methylaniline** (CAS No: 6933-10-4). As a key chemical intermediate, its utility in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and dyes, is significant.^{[1][2]} This guide consolidates its physicochemical characteristics, computational data, and spectral properties. Furthermore, it details established experimental protocols for its synthesis and purification and outlines its reactivity profile, making it a valuable resource for researchers, chemists, and professionals in drug development.

Molecular and Physicochemical Properties

4-Bromo-3-methylaniline, also known as 4-Bromo-m-toluidine, is an aromatic amine containing both a bromine and a methyl substituent on the benzene ring.^{[2][3]} Its structure presents as an off-white to light brown crystalline solid.^[2] It is sparingly soluble in water.^[2] A summary of its key identifiers and physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties and Identifiers of **4-Bromo-3-methylaniline**

| Property | Value | Reference |
|-------------------|--|-----------|
| IUPAC Name | 4-bromo-3-methylaniline | [3] |
| Synonyms | 4-Bromo-m-toluidine, 5-Amino-2-bromotoluene | [3] |
| CAS Number | 6933-10-4 | [1][2] |
| Molecular Formula | C ₇ H ₈ BrN | [2][3][4] |
| Molecular Weight | 186.05 g/mol | [2][4][5] |
| Appearance | Off-white to beige to light brown powder/solid | [2] |
| Melting Point | 80-82 °C | [5][6] |
| Boiling Point | 240 °C | [5][6] |
| InChIKey | MMEGELSFOYDPQW-UHFFFAOYSA-N | [3][4] |
| SMILES | <chem>CC1=C(C=CC(=C1)N)Br</chem> | [3] |

Computational and Theoretical Data

Computational chemistry, particularly Density Functional Theory (DFT), provides significant insights into the electronic structure, reactivity, and properties of molecules like **4-Bromo-3-methylaniline**.^[7] While specific DFT studies for this exact molecule are not widely published, analyses of related compounds like 4-bromoanilinium perchlorate demonstrate the utility of these methods in calculating dipole moments, polarizability, and hyperpolarizability, which are crucial for assessing potential applications in materials science.^{[8][9]} Key computed properties that predict the molecule's behavior are summarized in Table 2.

Table 2: Computed Theoretical Properties of **4-Bromo-3-methylaniline**

| Property | Value | Reference |
|--------------------------------|-------------------|-----------|
| XLogP3-AA (Predicted) | 2.9 | [3][10] |
| Topological Polar Surface Area | 26 Å ² | [2][3] |
| Monoisotopic Mass | 184.98401 Da | [2][3] |
| Heavy Atom Count | 9 | [2][3] |
| Complexity | 94.9 | [2][3] |

Spectral Properties

Spectroscopic data is fundamental for the structural confirmation and purity assessment of **4-Bromo-3-methylaniline**. Experimental data from various spectroscopic techniques are available in public databases.[3] A summary of key spectral information is provided in Table 3.

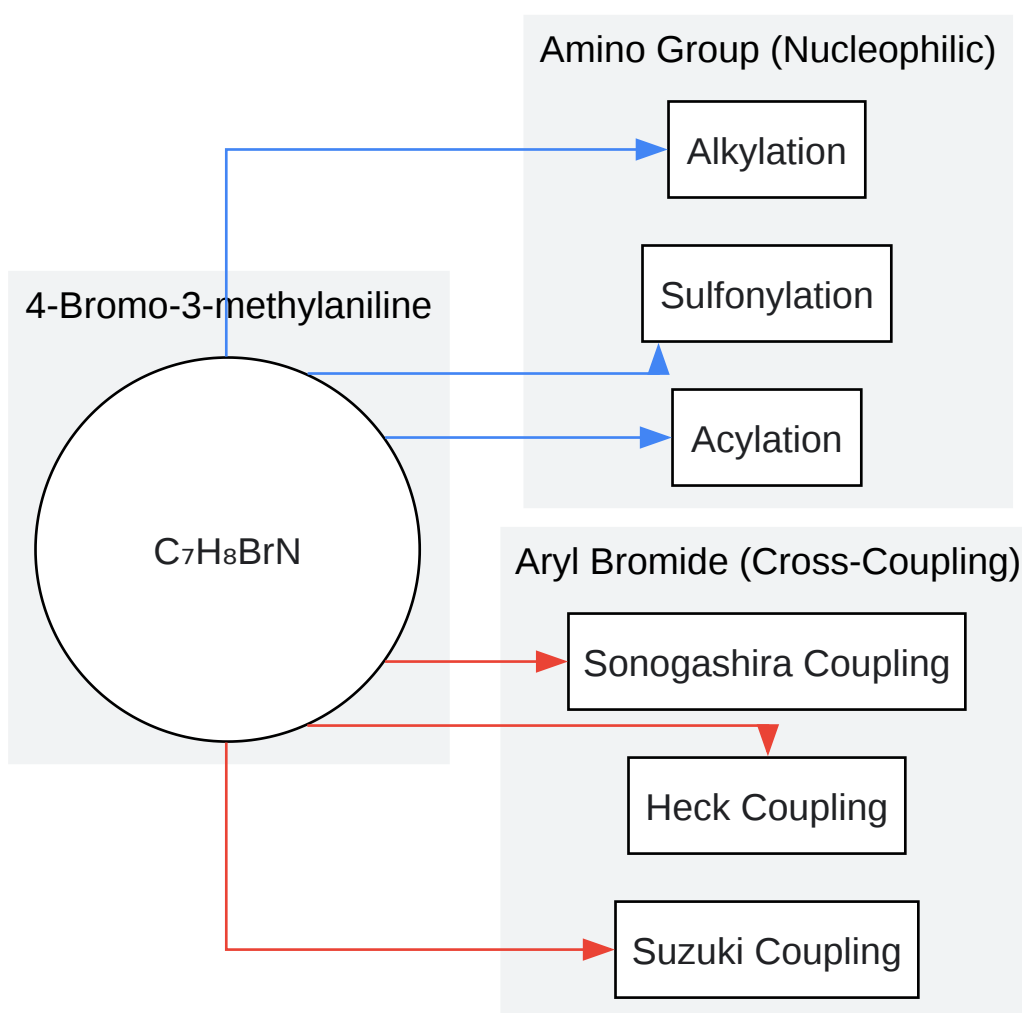
Table 3: Summary of Spectral Data for **4-Bromo-3-methylaniline**

| Spectrum Type | Key Data / Observations | Reference |
|---|--|-----------|
| ¹ H NMR (CDCl ₃) | δ 2.28 (s, 3H, -CH ₃), 3.39 (brs, 2H, -NH ₂), 6.38 (d, J=8Hz, 1H, Ar-H), 6.55 (s, 1H, Ar-H), 7.27 (d, J=8Hz, 1H, Ar-H) | [6][11] |
| ¹³ C NMR | Spectral data is available in databases such as ChemicalBook and PubChem. | [3][12] |
| Mass Spectrometry (GC-MS) | Major m/z peaks observed at 187, 185, and 106. | [3] |
| Infrared (IR) Spectroscopy | FTIR (KBr Wafer) and ATR-IR spectra are available for reference. | [3] |
| Raman Spectroscopy | FT-Raman spectra have been recorded and are available in public databases. | [3] |

Reactivity and Synthetic Utility

4-Bromo-3-methylaniline is a versatile building block in organic synthesis due to its dual reactivity.^[1] It possesses a nucleophilic amino group and an aryl bromide moiety that is susceptible to electrophilic substitution and, more importantly, palladium-catalyzed cross-coupling reactions.^[1] This makes it an invaluable precursor for constructing complex molecular frameworks.^[1]

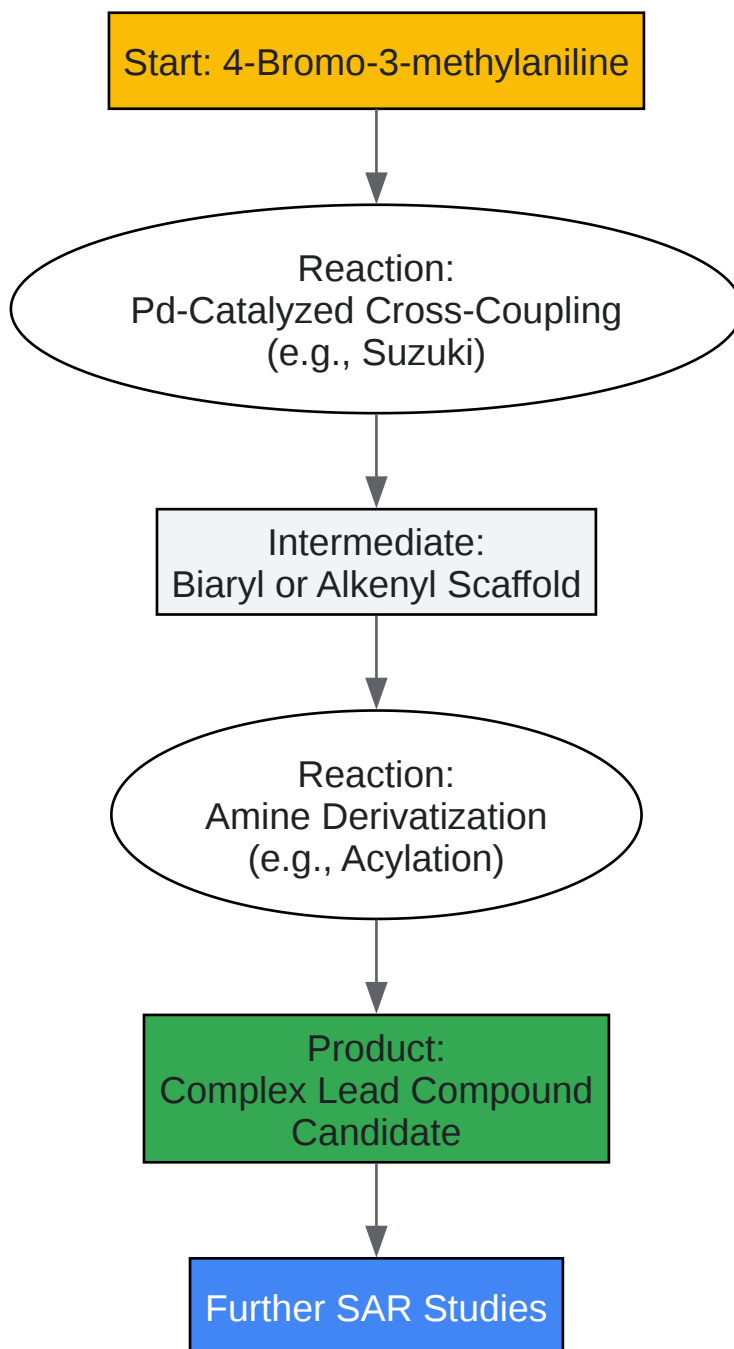
- **Amino Group Reactivity:** The -NH₂ group can readily undergo acylation, sulfonylation, and alkylation, allowing for the introduction of diverse functional groups.^[1]
- **Aryl Bromide Reactivity:** The carbon-bromine bond serves as a handle for forming new carbon-carbon and carbon-heteroatom bonds through reactions like Suzuki-Miyaura, Heck, and Sonogashira couplings.^[1]



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Caption: Dual reactivity pathways of **4-Bromo-3-methylaniline**.

This dual functionality is highly valuable in medicinal chemistry for constructing core structures of lead compounds, where subsequent modifications can fine-tune pharmacological activity.^[1]



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Caption: Logical workflow for use in drug discovery.

Experimental Protocols

Detailed and reproducible experimental procedures are critical for laboratory synthesis. Below are established protocols for the synthesis and purification of **4-Bromo-3-methylaniline**.

This method involves the catalytic hydrogenation of a nitro-precursor.

- Preparation: Suspend 1-bromo-2-methyl-4-nitrobenzene (4 g, 18.51 mmol) in 200 mL of methanol in a suitable pressure vessel.
- Catalyst Addition: Carefully add activated Raney nickel (0.4 g) to the suspension.
- Reaction: Seal the vessel and place it under a hydrogen atmosphere (30 psi). Stir the mixture vigorously for 3 hours at room temperature.
- Monitoring: The reaction progress can be monitored by TLC.
- Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
- Isolation: Remove the methanol from the filtrate under reduced pressure. Dry the resulting residue under vacuum to yield **4-bromo-3-methylaniline** as a white solid (typical yield: ~99%).[\[6\]](#)[\[11\]](#)

This protocol utilizes a specific brominating agent for regioselectivity.

- Preparation: Dissolve m-toluidine (1 mmol) in acetonitrile (5 mL) in a flask with magnetic stirring.
- Reagent Addition: Add o-xylene bis(triethylammonium tribromide) (OXBTEATB) (0.233 g, 0.5 mmol) to the solution.
- Reaction: Stir the mixture at room temperature for the appropriate time (approx. 5 minutes).[\[11\]](#)

- **Monitoring:** Monitor the reaction by TLC using a 5:1 mixture of n-hexane and ethyl acetate as the eluent.[\[11\]](#)
- **Work-up:** Filter the reaction mixture. Transfer the filtrate to a separatory funnel and extract with water (15 mL) and dichloromethane (20 mL).[\[11\]](#)
- **Isolation:** Dry the organic layer over anhydrous Na_2SO_4 , filter, and concentrate the solvent using a rotary evaporator.
- **Purification:** Purify the crude product via column chromatography on silica gel.
- **Adsorbent:** Use silica gel as the stationary phase.
- **Eluent:** A mixture of n-hexane and ethyl acetate is typically effective. The ratio can be optimized based on TLC analysis (e.g., 5:1 n-hexane/ethyl acetate).[\[11\]](#)
- **Procedure:** Load the crude product onto the column and elute with the chosen solvent system, collecting fractions and combining those containing the pure product.
- **Analysis:** Confirm the purity of the fractions by TLC before combining and removing the solvent.

Caption: Experimental workflow for synthesis via reduction.

Safety and Handling

4-Bromo-3-methylaniline is classified as a hazardous substance and requires careful handling.[\[3\]](#)[\[5\]](#)

- **Hazard Identification:** It is harmful if swallowed, in contact with skin, or if inhaled.[\[3\]](#)[\[5\]](#) It causes skin irritation and serious eye irritation and may cause respiratory irritation.[\[3\]](#)
- **GHS Classification:** Acute Toxicity 4 (Oral, Dermal, Inhalation); Skin Irritation 2; Eye Irritation 2; Specific Target Organ Toxicity - Single Exposure 3 (Respiratory tract irritation).[\[3\]](#)[\[5\]](#)
- **Personal Protective Equipment (PPE):** Wear protective gloves, protective clothing, eye protection (eyeshields), and face protection. A dust mask (type N95 or equivalent) is recommended.[\[5\]](#)[\[13\]](#)

- Handling Precautions: Use only outdoors or in a well-ventilated area.[13][14] Avoid breathing dust, fumes, or spray.[13] Do not eat, drink, or smoke when using this product and wash hands thoroughly after handling.[13]
- Storage: Store in a well-ventilated place with the container tightly closed.[13] Some suppliers recommend storage at room temperature, while others suggest -20°C for long-term stability. [2][15] It should be stored in a locked-up area.[13]

Conclusion

4-Bromo-3-methylaniline is a chemical of significant theoretical and practical interest. Its well-defined physicochemical, computational, and spectral properties, combined with its versatile dual reactivity, establish it as a valuable intermediate in synthetic chemistry. The availability of robust synthesis and purification protocols further enhances its utility for researchers in academia and industry, particularly those focused on the design and development of novel pharmaceuticals and functional materials. Proper adherence to safety and handling guidelines is essential when working with this compound.

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- To cite this document: BenchChem. [A Technical Guide to the Theoretical Properties of 4-Bromo-3-methylaniline]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1294692#theoretical-properties-of-4-bromo-3-methylaniline]

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